1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Substitution Reactions:
Attachment of the Piperidine Ring: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Addition of the Phenylethyl Group: The 2-oxo-2-phenylethyl group can be attached through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other purine derivatives. Its combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-9-11-25(12-10-14)20-22-18-17(19(28)24(3)21(29)23(18)2)26(20)13-16(27)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBRPKVRRPKTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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